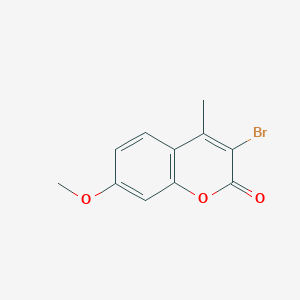

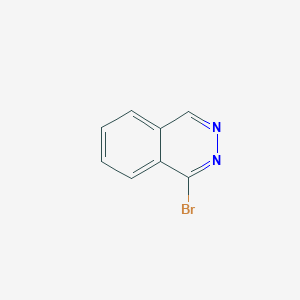

1-Bromo-4-methoxy-2-(methoxymethyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

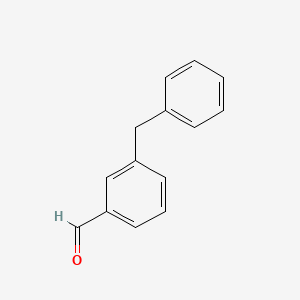

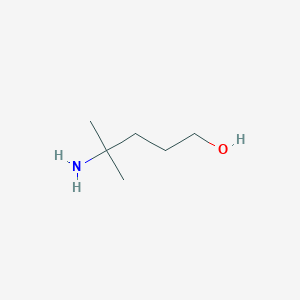

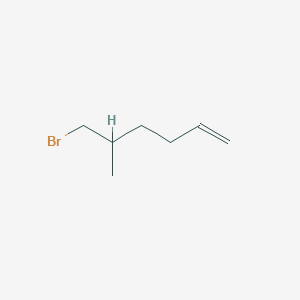

The compound 1-Bromo-4-methoxy-2-(methoxymethyl)benzene is a brominated aromatic ether with methoxy and methoxymethyl substituents on the benzene ring. This structure is related to various compounds that have been studied for their potential applications in materials science and synthetic chemistry. The presence of bromine atoms makes it a potential candidate for further functionalization through various organic reactions.

Synthesis Analysis

The synthesis of brominated aromatic compounds often involves the use of halogenation reactions. For instance, the synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, a related compound, was achieved starting from a brominated methoxyphenyl methanol precursor in a multi-step process with an overall yield of 34% . Similarly, the synthesis of 1-Bromo-4-(2,2-diphenylvinyl)benzene was performed using a Wittig-Horner reaction, which is a common method for forming carbon-carbon double bonds in the presence of brominated substrates . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives has been extensively studied using X-ray crystallography. These studies reveal the importance of halogen interactions, such as Br···Br, C-H···Br, and C-Br···π, in determining the packing motifs in the crystal lattice . The dihedral angles between substituents on the benzene ring, as well as the planarity of the ring system, are crucial factors that influence the physical properties and reactivity of these compounds .

Chemical Reactions Analysis

Brominated aromatic compounds are versatile intermediates in organic synthesis. They can undergo nucleophilic aromatic substitution reactions to introduce various functional groups. For example, the reaction of methoxymethyl-substituted aryl methyl ethers with BBr3 followed by the addition of MeOH can afford the corresponding methoxymethyl-substituted arylphenols . Additionally, the presence of bromine allows for coupling reactions, such as Suzuki or Stille couplings, which are useful for creating biaryl structures or conjugated polymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. The presence of electron-donating methoxy groups can affect the electron density on the benzene ring, which in turn influences the reactivity towards electrophilic or nucleophilic agents. The crystal structures of related compounds, such as methyl 4-bromo-2-(methoxymethoxy)benzoate, show that these molecules form two-dimensional architectures stabilized by hydrogen bonds and halogen interactions . The photoluminescence properties of these compounds are also of interest, as demonstrated by the study of 1-Bromo-4-(2,2-diphenylvinyl)benzene, which exhibited aggregation-induced emission characteristics .

Wissenschaftliche Forschungsanwendungen

Total Synthesis of Natural Products

- 1-Bromo-4-methoxy-2-(methoxymethyl)benzene has been used in the total synthesis of biologically active, naturally occurring compounds. For example, it was utilized in the synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, a natural product, starting from (3-bromo-4,5-dimethoxyphenyl)methanol (Akbaba et al., 2010).

Molecular Electronics

- In molecular electronics, simple and accessible aryl bromides, including 1-Bromo-4-(methoxymethyl)benzene, serve as precursors for various molecular wires. These compounds facilitate the synthesis of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires via efficient transformations (Stuhr-Hansen et al., 2005).

Synthesis of Isoindoles

- This compound has been used in the synthesis of 1-substituted 3-alkoxy-1H-isoindoles, highlighting its versatility in organic synthesis. The process involves a reaction with nitriles followed by acid-catalyzed cyclization, demonstrating the compound's utility in complex synthetic pathways (Kuroda & Kobayashi, 2015).

Sterically Protecting Groups

- It has also been used in developing new sterically hindering groups for protecting sensitive molecular structures in chemical syntheses. For instance, a sterically hindered bromobenzene derivative was synthesized and used to stabilize low-coordinate phosphorus compounds (Yoshifuji et al., 1993).

Radical Cyclisation

- In another application, it was involved in radical cyclisation reactions to produce tetrahydrofuran derivatives, which are significant in various synthetic applications (Esteves et al., 2007).

Synthesis of Bromophenols

- The compound also plays a role in the synthesis of bromophenols, which are naturally occurring compounds with significant biological activities. These syntheses involve bromination and other key steps, showcasing the compound's importance in producing bioactive molecules (Xu et al., 2003).

Polymer Synthesis

- Additionally, it has been used in the synthesis of polymers with pendant hydroxyl groups. This demonstrates its potential in creating advanced materials with specific functional properties (Nishikubo et al., 1999).

Wirkmechanismus

Target of Action

Brominated methoxybenzenes are often used as intermediates in organic synthesis, suggesting that their targets could be a variety of chemical reactions .

Mode of Action

The mode of action of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene is likely related to its reactivity as a brominated aromatic compound. The bromine atom is a good leaving group, making this compound a potential electrophile in nucleophilic aromatic substitution reactions . The methoxy groups may also influence the compound’s reactivity by donating electron density to the aromatic ring .

Biochemical Pathways

Brominated aromatic compounds can participate in various chemical reactions, potentially affecting a wide range of biochemical pathways depending on the specific context .

Pharmacokinetics

As a small, lipophilic molecule, it may be well-absorbed and distributed in the body, but this would depend on many factors including the route of administration and the presence of transport proteins .

Result of Action

As a brominated aromatic compound, it could potentially react with nucleophilic sites in biomolecules, leading to various cellular effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment could affect its reactivity, while temperature and light exposure could impact its stability .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

1-Bromo-4-methoxy-2-(methoxymethyl)benzene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to participate in free radical bromination and nucleophilic substitution reactions . The compound can interact with enzymes that facilitate these reactions, such as bromoperoxidases, which catalyze the incorporation of bromine into organic substrates. Additionally, it may interact with proteins involved in oxidative stress responses, given its potential to generate reactive oxygen species during its metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their modification and altered activity. For example, it may inhibit enzymes involved in detoxification pathways, such as glutathione S-transferases, by covalently modifying their active sites. Additionally, the compound’s ability to generate reactive intermediates can result in oxidative damage to cellular components, further influencing gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but may degrade upon prolonged exposure to light and air . Over time, its degradation products can accumulate and potentially exert different effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound can induce oxidative stress and alter cellular metabolism, with these effects becoming more pronounced with extended exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects. Studies have shown that high doses of the compound can induce liver toxicity, likely due to the formation of reactive intermediates that cause oxidative damage . Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response.

Metabolic Pathways

This compound is involved in metabolic pathways that include its biotransformation by liver enzymes. The compound can undergo phase I metabolism, where it is oxidized by cytochrome P450 enzymes to form reactive intermediates. These intermediates can then be further metabolized by phase II enzymes, such as glutathione S-transferases, which conjugate them with glutathione for excretion . The compound’s metabolism can affect metabolic flux and alter the levels of various metabolites in the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. For example, the compound’s interaction with cytosolic proteins can influence its distribution within the cytoplasm and its access to target enzymes .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in detoxification pathways. Additionally, its presence in the mitochondria can influence mitochondrial function and contribute to oxidative stress .

Eigenschaften

IUPAC Name |

1-bromo-4-methoxy-2-(methoxymethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-11-6-7-5-8(12-2)3-4-9(7)10/h3-5H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWYLHYVLKUTFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC(=C1)OC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloropyrido[3,2-d]pyrimidine](/img/structure/B1282233.png)